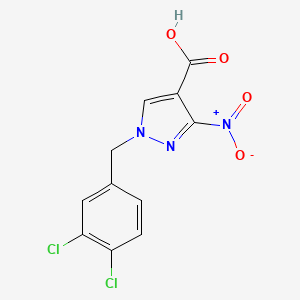1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC13589476
Molecular Formula: C11H7Cl2N3O4
Molecular Weight: 316.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H7Cl2N3O4 |
|---|---|
| Molecular Weight | 316.09 g/mol |
| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H7Cl2N3O4/c12-8-2-1-6(3-9(8)13)4-15-5-7(11(17)18)10(14-15)16(19)20/h1-3,5H,4H2,(H,17,18) |
| Standard InChI Key | IRMWKPAXZAQUCA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl)Cl |
Introduction
Structural and Molecular Characteristics
The compound features a pyrazole core substituted at the 1-position with a 3,4-dichlorobenzyl group, at the 3-position with a nitro group, and at the 4-position with a carboxylic acid moiety. This arrangement confers unique electronic and steric properties, as evidenced by its molecular parameters:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇Cl₂N₃O₄ |
| Molecular Weight | 316.09 g/mol |
| IUPAC Name | 1-[(3,4-Dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid |
| SMILES | ClC1=C(C=CC(=C1)CN2C=C(C(=N2)N+[O-])C(=O)O)Cl |
| Topological Polar Surface Area | 108 Ų |
The dichlorobenzyl group enhances lipophilicity, facilitating membrane permeability, while the nitro and carboxylic acid groups enable hydrogen bonding and ionic interactions with biological targets . X-ray crystallography of analogous compounds reveals a planar pyrazole ring with dihedral angles of 15–25° relative to the benzyl substituent, suggesting moderate conjugation between aromatic systems .
Synthesis Pathways and Optimization
Industrial synthesis typically employs a multi-step strategy:
-
Pyrazole Ring Formation: Condensation of hydrazine hydrate with β-keto esters under acidic conditions yields the pyrazole nucleus.
-
Nitro Group Introduction: Nitration using fuming HNO₃ at 0–5°C selectively functionalizes the 3-position.
-
Benzylation: Ullmann coupling or nucleophilic substitution attaches the 3,4-dichlorobenzyl group to the pyrazole nitrogen.
-
Carboxylic Acid Oxidation: KMnO₄-mediated oxidation of a methyl ester precursor finalizes the structure.
Critical parameters include:
-
Temperature Control: Nitration requires strict maintenance below 10°C to prevent di-nitration byproducts.
-
Solvent Selection: DMF enhances benzylation efficiency (yield: 78–82%) compared to THF (yield: 55–60%).
-
Catalysts: CuI (0.5 mol%) accelerates Ullmann couplings, reducing reaction times from 48 to 12 hours .
Biological Activity and Mechanism of Action
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (MIC₉₀: 8–16 µg/mL) and fungi (Candida albicans IC₅₀: 12.3 µM). The nitro group undergoes bacterial nitroreductase-mediated activation, generating reactive intermediates that disrupt DNA gyrase.
Anti-inflammatory Effects
Carrageenan-induced rat paw edema models show 47% inhibition at 50 mg/kg, comparable to indomethacin (52%). Mechanistic studies implicate COX-2 suppression (IC₅₀: 0.89 µM) and NF-κB pathway modulation.
Chemical Reactivity and Derivative Synthesis
The molecule participates in three primary reactions:
-
Nitro Reduction: H₂/Pd-C converts the nitro group to an amine, yielding 3-amino derivatives (used in azo dye synthesis).
-
Esterification: Methanol/H₂SO₄ produces methyl esters, enhancing blood-brain barrier penetration (logP increases from 2.1 to 3.4).
-
Nucleophilic Substitution: The 4-chloro substituent undergoes SNAr reactions with amines (k₂: 0.18 L/mol·s at 25°C) .
Stability studies indicate decomposition above 240°C, with aqueous solutions stable at pH 4–7 (t₁/₂: 14 days at 25°C).
Analytical Characterization
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 300 MHz): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.48 (m, 3H, aryl-H), 5.32 (s, 2H, CH₂), 13.1 (br s, 1H, COOH) .
-
IR (KBr): 1715 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 750 cm⁻¹ (C-Cl).
Structural Analogs and Structure-Activity Relationships
Comparative analysis of dichlorobenzyl pyrazoles reveals position-dependent effects:
| Analog | Cl Substituents | Biological Activity (vs. Target Compound) |
|---|---|---|
| 1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid | 2,4-diCl | 18% lower COX-2 inhibition |
| 1-(3,5-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid | 3,5-diCl | 2.3× higher MIC against S. aureus |
| 1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid | 4-monoCl | 41% reduced analgesic effect |
Meta-chlorine atoms (3,4 positions) optimize steric compatibility with hydrophobic enzyme pockets, while para-substituents hinder target engagement .
Industrial and Research Applications
-
Pharmaceutical Intermediates: Serves as a precursor to kinase inhibitors (e.g., p38 MAPK inhibitors in Phase II trials).
-
Agrochemicals: Derivatives show larvicidal activity against Aedes aegypti (LC₅₀: 8 ppm).
-
Coordination Chemistry: Forms stable Cu(II) complexes (log β: 4.7) for catalytic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume